molecular formula C16H17ClN2O3 B12671261 7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride CAS No. 76372-58-2

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride

Cat. No.: B12671261
CAS No.: 76372-58-2
M. Wt: 320.77 g/mol
InChI Key: NVMDNLWSEHRDBB-UHFFFAOYSA-N
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Description

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride is a synthetic organic compound known for its unique chemical properties and applications in various fields. It is a derivative of phenoxazine, a heterocyclic compound, and is characterized by the presence of diethylamino and dihydroxy groups. This compound is often used in scientific research due to its fluorescent properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by a Vilsmeier–Haack formylation reaction. The reaction is carried out in 1,2-dichloroethane as a solvent . The process involves several steps, including the formation of intermediate compounds, which are then converted to the final product through controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted phenoxazine derivatives, which can have different chemical and biological properties.

Scientific Research Applications

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, allowing researchers to track and study various biological processes. Its ability to undergo photo-induced electron transfer and other photochemical reactions makes it a valuable tool in fluorescence microscopy and imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride stands out due to its specific chemical structure, which imparts unique fluorescent properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research .

Properties

CAS No.

76372-58-2

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

7-(diethylamino)-1-hydroxyphenoxazin-10-ium-3-one;chloride

InChI

InChI=1S/C16H16N2O3.ClH/c1-3-18(4-2)10-5-6-12-14(7-10)21-15-9-11(19)8-13(20)16(15)17-12;/h5-9,20H,3-4H2,1-2H3;1H

InChI Key

NVMDNLWSEHRDBB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C=C3O2)O.[Cl-]

Origin of Product

United States

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